molecular formula C4H2Cl2S B1144292 2,3-Dichlorothiophene CAS No. 17249-29-5

2,3-Dichlorothiophene

Cat. No. B1144292
CAS RN: 17249-29-5
M. Wt: 153.03
InChI Key:
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Description

2,3-Dichlorothiophene is a halogenated heterocycle with the empirical formula C4H2Cl2S . It has a molecular weight of 153.03 . It is used as a reactant for the synthesis of enediyne-chlorophyll derivatives as antitumor cytotoxic conjugates and for selective electrochemical mono- and polysilylation .


Synthesis Analysis

The synthesis of 2,3-Dichlorothiophene involves complex chemical reactions. For instance, it has been used in the synthesis of enediyne-chlorophyll derivatives as antitumor cytotoxic conjugates . It has also been used in selective electrochemical mono- and polysilylation . More detailed synthesis methods can be found in relevant scientific literature .


Molecular Structure Analysis

The molecular structure of 2,3-Dichlorothiophene is represented by the SMILES string Clc1ccsc1Cl . The InChI representation is 1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H . These representations provide a detailed view of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving 2,3-Dichlorothiophene are complex and varied. It has been used as a reactant in the synthesis of various compounds . More detailed information about its chemical reactions can be found in relevant scientific literature .


Physical And Chemical Properties Analysis

2,3-Dichlorothiophene has a refractive index of 1.568 (lit.) . It has a boiling point of 173-174 °C/760 mmHg (lit.) and a density of 1.456 g/mL at 25 °C (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Polymerization : 2,5-Dichlorothiophene has been successfully polymerized using aluminum chloride–cupric chloride under mild conditions, leading to the production of polythienylenes. This process involves nuclear coupling by dehydrohalogenation, which is significant in the development of new polymers (Ramsey & Kovacic, 1969).

  • Synthesis of Unsymmetrical Thiophenes : Research has shown the synthesis of unsymmetrically substituted thiophenes from 2,5-dichlorothiophene, which is crucial for developing diverse chemical compounds with potential applications in various fields (Sone et al., 1994).

  • Full Functionalization of Thiophene Rings : A study achieved full functionalization of all four positions of the thiophene ring starting from 2,5-dichlorothiophene. This finding is essential for the synthesis of complex organic molecules, including an analogue of Atorvastatin (Piller & Knochel, 2009).

  • Study of Glass Transition : The glass transition in the stable crystalline state of 2,5-dichlorothiophene has been studied, providing insights into the physical properties of this compound under different temperature conditions (Fujimori et al., 2006).

  • Non-linear Optical Materials : Research into the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives and their potential as non-linear optical materials has been conducted, which could have implications in the field of photonics and electronics (Mahmood et al., 2018).

  • Electrochemical Applications : The development of new thermostable thio-aromatic polymers using 2,5-dichlorothiophene has been researched for applications in electrochemical separators, highlighting its potential in energy-related fields (Giuffre et al., 1984).

  • Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of compounds containing 2,5-dichlorothiophene has been investigated, which is crucial for understanding the molecular interactions and properties of these materials (Murthy et al., 2018).

Safety And Hazards

2,3-Dichlorothiophene is classified as a hazardous chemical. It is labeled with the signal word “Danger” and is associated with hazard statements H301, H318, and H334, indicating that it is toxic if swallowed, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this chemical .

properties

IUPAC Name

2,3-dichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNVLQIXMBTMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169324
Record name Thiophene, 2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorothiophene

CAS RN

17249-79-5
Record name Thiophene, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichlorothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
41
Citations
HL Coonradt, HD Hartough - Journal of the American Chemical …, 1948 - ACS Publications
Prior investigators reported1 that when the re-action products were distilled, hydrogen chloride was evolved throughout the distillation and the presence of addition products was …
Number of citations: 24 pubs.acs.org
S Heptinstall, DI Espinosa, P Manolopoulos, JR Glenn… - Platelets, 2008 - Taylor & Francis
Receptors for prostanoids on platelets include the EP3 receptor for which the natural agonist is the inflammatory mediator prostaglandin E 2 (PGE 2 ) produced in atherosclerotic …
Number of citations: 77 www.tandfonline.com
IAM Saraireh, M Altarawneh, J Alhawarin… - Heteroatom …, 2019 - hindawi.com
This contribution sets out to compute thermochemical and geometrical parameters of the complete series of chlorinated isomers of thiophene based on the accurate chemistry model of …
Number of citations: 9 www.hindawi.com
IAM Saraireh, M Altarawneh, J Alhawarin… - 2019 - academia.edu
This contribution sets out to compute thermochemical and geometrical parameters of the complete series of chlorinated isomers of thiophene based on the accurate chemistry model of …
Number of citations: 2 www.academia.edu
S GRONOWITZ, B HOLM - Acta Chem. Scand. B, 1976 - actachemscand.org
The use of N-bromosuccinimide (NBS; Wohl-Ziegler reaction) for benzylic and allylic bromine-tions is well established1 and the mechanism of the reaction is known (for a review cf. Ref. …
Number of citations: 21 actachemscand.org
HL Coonradt, HD Hartough… - Journal of the American …, 1948 - ACS Publications
A convenient method for thesynthesis of radioactive mercaptans from zinc sulfide contain-ing S3S has been worked out. 2. The transfer constants of «-butyl mercaptan with styrene, …
Number of citations: 34 pubs.acs.org
M Temciuc, AB Hörnfeldt… - Journal of heterocyclic …, 1995 - Wiley Online Library
Some old controversies in the literature with regard to the structures of trichlorothiophenes have been elucidated. In the course of these studies, we found that the best method for the …
Number of citations: 6 onlinelibrary.wiley.com
D Deffieux, D Bonafoux, M Bordeau, C Biran… - …, 1996 - ACS Publications
Electrochemical trimethylsilylation of mono- and polyhalothiophenes (hal = Cl, Br) has been examined. In order to predict the selectivity of the reaction in accordance with the halogen …
Number of citations: 23 pubs.acs.org
Y Garcia, F Schoenebeck, CY Legault… - Journal of the …, 2009 - ACS Publications
Selectivity of the palladium-catalyzed cross-coupling reactions of heterocycles bearing multiple identical halogens is mainly determined by the relative ease of oxidative addition. This is …
Number of citations: 160 pubs.acs.org
M Cooper, A Wagner, D Wondrousch… - Environmental …, 2015 - ACS Publications
Halogenated homo- and heterocyclic aromatics including disinfectants, pesticides and pharmaceuticals raise concern as persistent and toxic contaminants with often unknown fate. …
Number of citations: 61 pubs.acs.org

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